Tert-butyl 4-(5-cyano-3-ethoxycarbonyl-6-methylpyridin-2-yl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-(5-cyano-3-ethoxycarbonyl-6-methylpyridin-2-yl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a cyano group, an ethoxycarbonyl group, and a methyl group on a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(5-cyano-3-ethoxycarbonyl-6-methylpyridin-2-yl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of 3-cyano-4,6-dimethylpyridin-2-yl)carbonate with tert-butyl piperazine-1-carboxylate under mild, environment-friendly conditions . The reaction is carried out chemoselectively in high yield and is completed quickly within one hour .
Industrial Production Methods
For industrial production, the synthesis process can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. The use of recyclable reagents and solvents is also considered to make the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(5-cyano-3-ethoxycarbonyl-6-methylpyridin-2-yl)piperazine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives .
Scientific Research Applications
Tert-butyl 4-(5-cyano-3-ethoxycarbonyl-6-methylpyridin-2-yl)piperazine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications
Mechanism of Action
The mechanism of action of tert-butyl 4-(5-cyano-3-ethoxycarbonyl-6-methylpyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Used as an organic chemical synthesis intermediate.
Tert-butyl 4-(5-hydroxypyridin-2-yl)piperazine-1-carboxylate: Another derivative with different substituents on the pyridine ring.
Tert-butyl 4-(6-((6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate: A compound with a more complex structure and potential biological activities.
Uniqueness
Tert-butyl 4-(5-cyano-3-ethoxycarbonyl-6-methylpyridin-2-yl)piperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyano and ethoxycarbonyl groups, along with the piperazine ring, make it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
tert-butyl 4-(5-cyano-3-ethoxycarbonyl-6-methylpyridin-2-yl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O4/c1-6-26-17(24)15-11-14(12-20)13(2)21-16(15)22-7-9-23(10-8-22)18(25)27-19(3,4)5/h11H,6-10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSXQZZUFMWZHIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1)C#N)C)N2CCN(CC2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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